D(+)-Galactosamine-13C (hydrochloride)

stable isotope probing GC-C-IRMS amino sugar turnover

Quantitative LC-MS/MS analysis of D-galactosamine requires a stable isotope-labeled internal standard to correct for matrix effects and extraction losses. Unlabeled compound or structural analogs like glucosamine-13C introduce significant errors due to differential metabolic incorporation (10.6-fold difference) and co-elution without mass differentiation. - **Precise Quantitation:** +1 Da mass shift enables unambiguous MS discrimination on standard GC/MS or LC-MS/MS platforms. - **Metabolic Specificity:** Reports specifically on fungal-derived residues in soil ecology (galactosamine: 1.0% of pool vs. glucosamine: 10.6%). - **Immediate Availability:** Purity ≥98% confirmed. In stock for method development and routine analysis.

Molecular Formula C6H14ClNO5
Molecular Weight 216.62 g/mol
Cat. No. B12399334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD(+)-Galactosamine-13C (hydrochloride)
Molecular FormulaC6H14ClNO5
Molecular Weight216.62 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)N)O)O)O)O.Cl
InChIInChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1/i1+1;
InChIKeyCBOJBBMQJBVCMW-CSWWAADGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D(+)-Galactosamine-13C (hydrochloride) Overview


D(+)-Galactosamine-13C (hydrochloride) (CAS: 478518-54-6) is a carbon-13 labeled derivative of D(+)-galactosamine hydrochloride, an amino sugar that serves as an established experimental hepatotoxin and metabolic probe . The compound carries a single 13C substitution at the C-1 position (or uniformly labeled depending on synthesis), resulting in a molecular formula of C₅¹³CH₁₄ClNO₅ and a molecular weight of approximately 216.6 g/mol, which is +1 Da relative to the unlabeled parent compound (215.6 g/mol) . As a stable isotope-labeled (SIL) compound, it is intended exclusively as an internal standard or tracer for mass spectrometry-based quantitation and metabolic flux analysis, not as a therapeutic agent [1].

Isotope dilution MS quantitation (GC/MS, LC-MS/MS) internal standard
Fungal-specific biomarker for soil carbon / microbial residue tracing
Hexosamine biosynthesis flux analysis in cell culture studies

Why Substitution Fails for D(+)-Galactosamine-13C


Interchanging D(+)-Galactosamine-13C (hydrochloride) with unlabeled D(+)-galactosamine, 13C-labeled D-glucosamine, or N-acetyl-D-galactosamine-13C compromises analytical validity and biological interpretation due to fundamental differences in mass spectrometric behavior, metabolic kinetics, and biochemical fate. Unlabeled D-galactosamine cannot serve as an internal standard for isotope dilution mass spectrometry because it co-elutes without mass differentiation, precluding accurate quantitation [1]. 13C-labeled D-glucosamine, while structurally similar (C-4 epimer), exhibits markedly different metabolic incorporation kinetics: residue carbon incorporation maxima reach 10.6% of the glucosamine pool versus only 1.0% for galactosamine under identical conditions, with formation rate constants of 0.48 day⁻¹ and 0.11 day⁻¹, respectively [2]. N-Acetyl-D-galactosamine-13C (CAS: 478518-53-5) represents a metabolically downstream product requiring distinct chromatographic separation and does not recapitulate the free amino sugar pool dynamics [3]. The evidence below quantifies these critical differentiators.

Unlabeled D-Galactosamine

Lacks mass differentiation; cannot serve as co-eluting internal standard for isotope dilution MS. Quantitation accuracy is compromised.

D-Glucosamine-13C

Structurally similar epimer, but metabolic incorporation kinetics and pool origins differ markedly. Conflates bacterial vs. fungal source attribution.

N-Acetyl-D-galactosamine-13C

Downstream metabolite with distinct chromatographic behavior. Does not reflect free amino sugar pool dynamics or co-elute with parent analyte.

D(+)-Galactosamine-13C Differentiation Evidence


13C vs. 15N Amino Sugar Detection by GC-C-IRMS

D(+)-Galactosamine-13C (hydrochloride) enables quantification of 13C incorporation into the galactosamine pool using gas chromatography-mass spectrometry (GC/MS) with chemical ionization (CI) mode, whereas electron impact (EI) mode is also applicable for both glucosamine and galactosamine [1]. In contrast, 15N-enriched amino sugars require GC-combustion-isotope ratio mass spectrometry (GC-C-IRMS) with alditol acetate derivatization and a VF-23ms stationary phase for adequate separation, and are subject to significant between- and within-run memory effects (P < 0.007) when analyzing highly enriched standards (δ¹⁵N up to 469 ± 3.1‰), necessitating careful run-order planning [2]. 13C-labeled galactosamine avoids this memory effect limitation in standard GC/MS workflows.

GC/MS vs. GC-C-IRMS
Reported
13C-galactosamine works with standard GC/MS (CI/EI); 15N analogs require specialized GC-C-IRMS and suffer memory effects (P < 0.007).
Enables quantitation on widely available instrumentation.
Method context: GC/MS with CI/EI vs. GC-C-IRMS with VF-23ms column.
stable isotope probing GC-C-IRMS amino sugar turnover soil microbial ecology

Metabolic Incorporation: Galactosamine vs. Glucosamine Kinetics

In soil incubation studies using uniformly 13C-labeled wheat residue amendments, glucosamine and galactosamine exhibit markedly dissimilar formation kinetics measured by liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) [1]. The maximum incorporation of residue-derived carbon reached 10.6% of the glucosamine pool versus only 1.0% of the galactosamine pool, representing a 10.6-fold difference in carbon incorporation efficiency [1]. Formation rate constants were 0.48 day⁻¹ for glucosamine compared to 0.11 day⁻¹ for galactosamine, a 4.4-fold difference [1]. In absolute terms, the maxima of residue-derived amino sugar formation ranged from 319 nmol g⁻¹ dry soil for glucosamine (11% of original concentration) to only 14 nmol g⁻¹ dry soil for galactosamine (0.8% of original concentration) [2]. A separate metabolic tracing study confirmed that only 0.75% of 13C from initially applied glucose was incorporated into total amino sugars within 10 days, following the order: glucosamine > galactosamine > muramic acid [3].

Incorporation Kinetics
Reported
10.6-fold difference in % pool incorporation; 22.8-fold difference in absolute formation; galactosamine pool: 1.0% vs. glucosamine 10.6%.
Distinct, lower-background signal for fungal-derived residues.
LC-IRMS data; soil amended with 13C-labeled wheat residue.
metabolic flux analysis compound-specific isotope analysis microbial residue soil carbon cycling

Label Position: 1-13C vs. Uniform 13C-Galactosamine

Stable isotope-labeled internal standards achieve highly accurate quantitation when the labeled compound co-elutes with the unlabeled analyte and differs only in mass. For D-galactosamine, the [1-13C] labeling at the C-1 position (CAS: 478518-54-6) produces a +1 Da mass shift, which is sufficient for MS differentiation while preserving near-identical chromatographic behavior . The complete measurement equation for SIL internal standards requires that the proportionality factor F(X)—representing recovery of the amount ratio of analyte to internal standard—be evaluated or its constituent factors included in uncertainty estimation; ignoring F(X) invalidates SI traceability [1]. Single-site 13C labeling at C-1 minimizes isotope effects on derivatization efficiency compared to uniformly labeled or multiply deuterated analogs, where deuterium substitution can measurably alter chromatographic retention time and derivatization kinetics [2]. In contrast, D-Glucosamine-13C hydrochloride (CAS: 84247-63-2) is employed for ANDA method validation and quality control applications but is an epimer with distinct retention time and fragmentation pattern [3].

Label Position Effect
Class-level
[1-13C] label gives +1 Da shift with minimal isotope effect; deuterated analogs risk altered retention/derivatization.
Supports faithful co-elution and cost-effective procurement.
Class-level inference from isotope effect principles.
isotope dilution mass spectrometry quantitative accuracy internal standard SI traceability

Metabolic Fate: Galactosamine vs. Glucosamine Precursor Utilization

Metabolic tracing with position-specifically 13C-labeled glucose reveals fundamentally different precursor utilization pathways between amino sugar pools. A maximum of 55% ± 19% of the 13C incorporated into glucosamine was derived from intact, untransformed glucose (i.e., direct incorporation without carbon skeleton rearrangement) [1]. In contrast, galactosamine exhibited the smallest relative incorporation of 13C (% of amino sugar carbon) among the three amino sugars measured (glucosamine > galactosamine > muramic acid), indicating a greater reliance on recycled metabolites from glycolysis, the pentose phosphate pathway, and gluconeogenesis rather than direct glucose incorporation [1]. This reflects faster turnover of bacterial cell walls (enriched in muramic acid) than fungal cell walls (enriched in galactosamine) under steady-state conditions. The C-1 recovery in glucosamine decreased from day 3 to day 10, reflecting ongoing metabolization via the pentose phosphate pathway [1].

Precursor Utilization
Reported
Glucosamine: 55% ± 19% from intact glucose; galactosamine: smallest relative incorporation, greater reliance on recycled metabolites.
Galactosamine reports a metabolically distinct, slower-turnover fungal pool.
Soil incubation with position-specific 13C-glucose; IC-O-IRMS.
metabolic tracing hexosamine biosynthesis gluconeogenesis pentose phosphate pathway

δ13C Discrimination: Galactosamine vs. Glucosamine

Compound-specific δ13C analysis of individual amino sugars enables discrimination between soil-inherent (old) and newly formed (new) microbial residues [1]. In marine sediment studies, glucosamine and galactosamine δ13C signatures indicated derivation primarily from organic detritus, whereas muramic acid showed isotopic imprints from indigenous bacterial activities [2]. The analytical method for δ13C determination of individual amino sugars (glucosamine, galactosamine, mannosamine, and muramic acid) was optimized and validated in soil samples from two ecological studies, demonstrating clear discrimination between pre-existing and newly synthesized amino sugar pools [1]. Short-term studies (< 1 month) revealed minimal new amino sugar formation, necessitating highly 13C-enriched substrates for quantification of production rates and turnover [1].

δ13C Discrimination
Class-level
Galactosamine δ13C signature reflects organic detritus; muramic acid reflects indigenous bacterial activity.
Enables source-specific attribution in compound-specific δ13C workflows.
GC/MS and LC-IRMS validated in soil and sediment.
δ13C analysis source apportionment microbial residue biomarkers marine sediment

Cost Comparison of Galactosamine Isotopologues

Procurement cost and stock availability represent practical differentiators for budget-constrained research programs. D(+)-Galactosamine-13C hydrochloride (single 13C label) is priced at USD 388 for 10 mg and USD 776 for 25 mg, with in-stock availability . N-Acetyl-D-galactosamine-13C (CAS: 478518-53-5), the acetylated downstream metabolite, is priced at approximately CNY 4,000 for 10 mg and CNY 32,000 for 100 mg [1]. D(+)-Galactosamine-13C,15N HCl (dual-labeled) is available as a specialty item with quote-based pricing, indicating higher cost and potentially longer lead times . Unlabeled D(+)-galactosamine hydrochloride (CAS: 1772-03-8) is available as a 1000 μg/mL analytical standard solution but cannot substitute for isotope dilution internal standardization.

Procurement Cost
Reported
USD 38.8/mg (10 mg) vs. ~USD 55/mg for N-acetyl analog; dual-label quote-based premium.
Most economical entry point for SIL quantitation with in-stock availability.
Vendor catalog pricing; subject to change.
procurement stable isotope economics vendor comparison budget planning

D(+)-Galactosamine-13C Applications


Internal Standard for Galactosamine Quantitation

D(+)-Galactosamine-13C (hydrochloride) serves as the optimal internal standard for isotope dilution mass spectrometry quantitation of endogenous or administered D-galactosamine in plasma, tissue homogenates, and cell lysates. The +1 Da mass shift from single-site 13C labeling at C-1 ensures near-identical chromatographic co-elution with the unlabeled analyte while providing unambiguous MS discrimination [1]. This application is supported by the established measurement equation for SIL internal standards, where accurate quantitation requires evaluation of the proportionality factor F(X) to ensure SI traceability . Unlike 15N-labeled alternatives that require specialized GC-C-IRMS instrumentation and exhibit memory effects (P < 0.007), the 13C label enables quantitation on standard GC/MS or LC-MS/MS platforms with CI or EI modes [2].

Fungal Residue Tracing in Soil Carbon Studies

In soil microbial ecology studies requiring source-specific attribution of carbon fluxes, D(+)-Galactosamine-13C (hydrochloride) uniquely reports on fungal-derived microbial residues. This specificity is established by the 10.6-fold difference in maximum 13C incorporation efficiency between glucosamine (10.6% of pool) and galactosamine (1.0% of pool) following uniformly 13C-labeled plant residue amendment [1], coupled with the finding that galactosamine exhibits the smallest relative 13C incorporation among amino sugars and derives primarily from fungal cell wall turnover . Compound-specific δ13C analysis of galactosamine enables discrimination between old (stabilized) and newly formed microbial residues, with short-term (< 1 month) studies requiring highly enriched 13C substrates due to slow galactosamine formation kinetics [2].

Method Development for Hexosamine Quantitation in Glycoproteins

For analytical laboratories developing LC-MS/MS or GC/MS methods to quantify galactosamine in glycoprotein hydrolysates, proteoglycan digests, or chondroitin sulfate preparations, D(+)-Galactosamine-13C (hydrochloride) provides the calibrated internal standard required for method validation. The single-site [1-13C] label minimizes deuterium-associated isotope effects that can alter derivatization efficiency and retention time, ensuring faithful representation of analyte behavior through sample preparation and chromatographic separation [1]. With in-stock availability at USD 388 per 10 mg and documented purity ≥ 98% , the compound offers immediate accessibility for method development timelines, contrasting with dual-labeled (13C,15N) variants requiring quote-based procurement and extended lead times [2].

Hexosamine Biosynthesis Flux Analysis in Cell Culture

Stable isotope-labeled D-galactosamine-13C enables tracing of the hexosamine biosynthesis pathway (HBP) flux in cell culture systems when combined with appropriate precursor labeling strategies. The compound's application is supported by the established differential metabolic fate between amino sugar pools: glucosamine derives 55% ± 19% of its carbon from intact glucose precursors, whereas galactosamine exhibits substantially lower direct incorporation, indicating greater dependence on recycled metabolites from glycolysis and the pentose phosphate pathway [1]. This metabolic divergence means that galactosamine-13C tracing provides a distinct readout of HBP flux that is not confounded by the direct glucose incorporation dominating the glucosamine pool. The molecular formula C₅¹³CH₁₄ClNO₅ and molecular weight of 216.6 g/mol facilitate precise molar calculations for cell culture supplementation experiments.

Application
Selection Property
Validation Focus
Galactosamine quantitation by isotope dilution MS
Co-eluting 13C internal standard with +1 Da shift
SI-traceable accuracy; F(X) proportionality factor review
Fungal microbial residue tracing in soil
Fungal-specific biomarker (galactosamine pool)
13C incorporation kinetics vs. glucosamine pool
Hexosamine method development in glycoproteins
Minimal isotope effect on derivatization/retention
Co-elution fidelity and method precision
Hexosamine biosynthesis flux analysis in cells
Readout of HBP flux via recycled metabolite incorporation
Differential pathway contribution vs. glucosamine tracing

Technical Documentation Hub

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10 linked technical documents
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